molecular formula C11H10O4 B12609051 3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate CAS No. 650624-71-8

3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate

Cat. No.: B12609051
CAS No.: 650624-71-8
M. Wt: 206.19 g/mol
InChI Key: JFDRIHXFKGQKRF-UHFFFAOYSA-N
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Description

3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate is a chemical compound that belongs to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound features a pyran ring substituted with a methyl group, an oxo group, and an acetate group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate can be achieved through multicomponent reactions. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction is typically carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Purification steps such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

650624-71-8

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3-(2-methyl-6-oxopyran-4-yl)prop-2-ynyl acetate

InChI

InChI=1S/C11H10O4/c1-8-6-10(7-11(13)15-8)4-3-5-14-9(2)12/h6-7H,5H2,1-2H3

InChI Key

JFDRIHXFKGQKRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)C#CCOC(=O)C

Origin of Product

United States

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